Methyl({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride
Description
Methyl({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride is an organic compound characterized by a benzylamine backbone substituted with a methyl group and a trifluoromethylsulfanyl (SCF₃) moiety at the para position of the phenyl ring. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical or agrochemical applications. Key structural features include:
- Trifluoromethylsulfanyl group: A highly electronegative and lipophilic substituent known to improve metabolic stability and membrane permeability in bioactive molecules .
- Methylamine moiety: Facilitates hydrogen bonding and ionic interactions, critical for receptor binding or catalytic activity.
- Aromatic phenyl ring: Provides a rigid scaffold for molecular recognition.
Properties
Molecular Formula |
C9H11ClF3NS |
|---|---|
Molecular Weight |
257.70 g/mol |
IUPAC Name |
N-methyl-1-[3-(trifluoromethylsulfanyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H10F3NS.ClH/c1-13-6-7-3-2-4-8(5-7)14-9(10,11)12;/h2-5,13H,6H2,1H3;1H |
InChI Key |
KOMRJEVLGCCTDU-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=CC=C1)SC(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often involve mild temperatures and the use of solvents like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes using reagents like sodium trifluoromethanesulfinate and copper catalysts . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Methyl({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of Methyl({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)
- Structural Similarity : Shares the trifluoromethyl group but differs in the sulfonyl chloride (-SO₂Cl) functional group.
- Properties :
- Applications : Intermediate in synthesizing sulfonamides and agrochemicals.
Montelukast Sodium
- Structural Similarity: Contains a sulfanyl (-S-) group and aromatic systems but features a quinoline core and carboxylate substituents .
- Properties :
- Higher molecular weight due to the complex heterocyclic structure.
- The sulfanyl group in Montelukast enhances leukotriene receptor antagonism, suggesting the target compound’s SCF₃ group may similarly modulate bioactivity.
- Applications : FDA-approved for asthma treatment.
Triflusulfuron Methyl Ester (Agrochemical)
- Structural Similarity : Shares sulfonyl and trifluoromethyl groups but incorporates a triazine ring .
- Properties :
- Acts as a acetolactate synthase (ALS) inhibitor in herbicides.
- The trifluoromethyl group enhances herbicidal potency and environmental persistence.
- Applications : Broadleaf weed control in crops.
Methanesulphonamides
- Structural Similarity : Sulfonamide derivatives with methylamine groups .
- Properties :
- Higher hydrolytic stability compared to SCF₃-containing compounds.
- Used as intermediates in antibiotic synthesis.
Data Table: Key Comparative Parameters
Research Findings and Functional Group Impact
- Trifluoromethylsulfanyl (SCF₃) vs. Sulfonyl (-SO₂-) :
- Amine Hydrochloride vs. Free Base :
- The hydrochloride form improves aqueous solubility (e.g., >50 mg/mL in water) but may reduce volatility compared to free bases.
- Aromatic Substitution :
- Para-substituted SCF₃ (target compound) vs. ortho-substituted groups in agrochemicals () alters steric interactions in target binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
